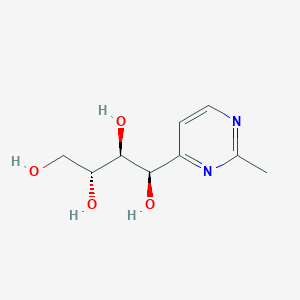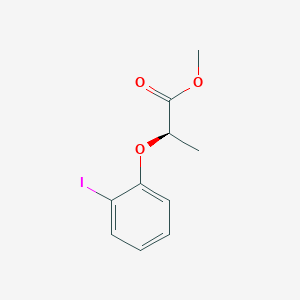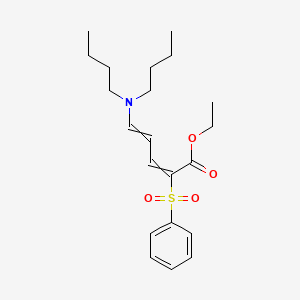
Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a dibutylamino group, and a penta-2,4-dienoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate typically involves multi-step organic reactions. The starting materials often include ethyl penta-2,4-dienoate, benzenesulfonyl chloride, and dibutylamine. The reaction conditions usually require a base such as triethylamine to facilitate the nucleophilic substitution reaction, followed by purification steps like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like hydroxide ions or amines can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl penta-2,4-dienoate: Lacks the benzenesulfonyl and dibutylamino groups, making it less reactive in certain chemical reactions.
Benzenesulfonyl chloride: A simpler compound used as a reagent in organic synthesis.
Dibutylamine: A basic amine that can be used to introduce the dibutylamino group into other molecules.
Uniqueness
Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
798561-51-0 |
|---|---|
Molekularformel |
C21H31NO4S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate |
InChI |
InChI=1S/C21H31NO4S/c1-4-7-16-22(17-8-5-2)18-12-15-20(21(23)26-6-3)27(24,25)19-13-10-9-11-14-19/h9-15,18H,4-8,16-17H2,1-3H3 |
InChI-Schlüssel |
LNQKPMGHWAOJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
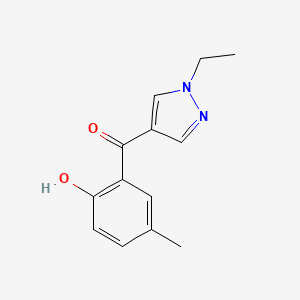
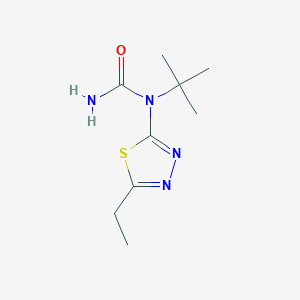
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
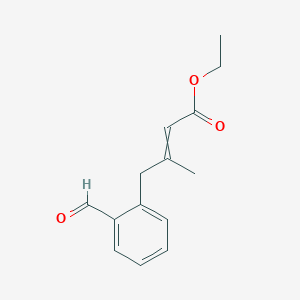
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
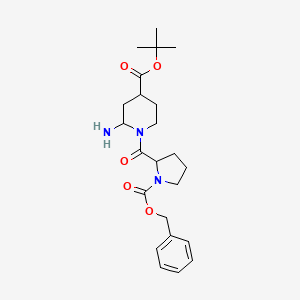

![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
